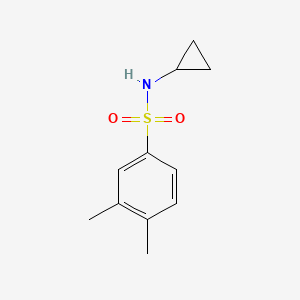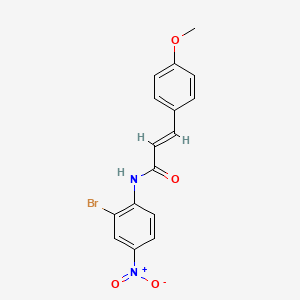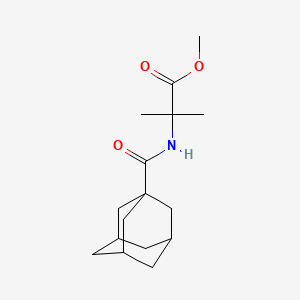![molecular formula C16H12F3N3O2 B5468666 2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)
2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool.
作用機序
2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as a competitive inhibitor of glutamate transporters, binding to the substrate binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the activation of N-methyl-D-aspartate (NMDA) receptors. These effects have been implicated in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability.
実験室実験の利点と制限
One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is its selectivity for glutamate transporters, which allows for the specific modulation of glutamatergic signaling pathways. However, this compound has also been shown to have off-target effects, including the inhibition of GABA transporters and the activation of voltage-gated calcium channels. This can limit its usefulness as a research tool and highlights the importance of careful experimental design and interpretation.
将来の方向性
There are several future directions for the use of 2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential application is in the investigation of the role of glutamate transporters in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could lead to the development of novel therapeutic agents for these diseases. Additionally, the use of this compound in combination with other pharmacological agents could provide insights into the complex interactions between glutamatergic signaling pathways and other neurotransmitter systems.
合成法
2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-trifluoromethoxyaniline with 1H-benzimidazole-1-carboxylic acid to form an intermediate product. This intermediate product is then treated with acetic anhydride and triethylamine to produce this compound.
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used extensively in scientific research as a selective blocker of glutamate transporters. These transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to be a potent inhibitor of these transporters, making it a valuable tool for investigating the role of glutamate transporters in these diseases.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-12-7-5-11(6-8-12)21-15(23)9-22-10-20-13-3-1-2-4-14(13)22/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXGYUHXYGETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)
![11-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5468590.png)


![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)

![propyl 2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5468641.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)


![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5468688.png)